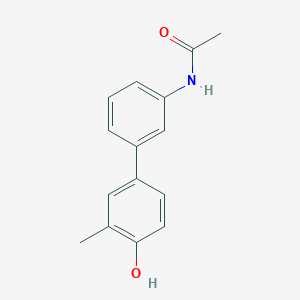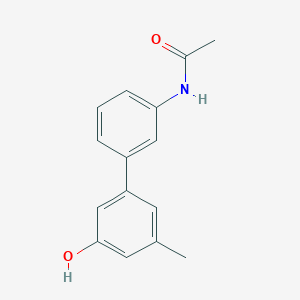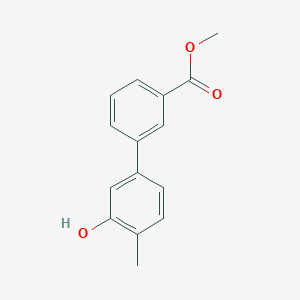![molecular formula C15H15NO2 B6371797 3-Methyl-5-[3-(N-methylaminocarbonyl)phenyl]phenol, 95% CAS No. 1261947-50-5](/img/structure/B6371797.png)
3-Methyl-5-[3-(N-methylaminocarbonyl)phenyl]phenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-5-[3-(N-methylaminocarbonyl)phenyl]phenol, 95% (3-M5-3-NMPP-95) is a chemical compound with a wide range of applications in the scientific and medical fields. It is a derivative of phenol and is used in the synthesis of other compounds, as well as in the research and development of new drugs. 3-M5-3-NMPP-95 is a valuable reagent for the synthesis of a variety of compounds, and it is also used in the development of new drugs.
Mécanisme D'action
The mechanism of action of 3-M5-3-NMPP-95 is not fully understood. However, it is believed that the compound acts as an inhibitor of the enzyme cyclooxygenase (COX) in the body. This enzyme is responsible for the conversion of arachidonic acid to prostaglandins, which are involved in inflammation and other physiological processes. By inhibiting the action of COX, 3-M5-3-NMPP-95 may reduce inflammation and other physiological processes.
Biochemical and Physiological Effects
3-M5-3-NMPP-95 has a number of biochemical and physiological effects. It has been shown to have anti-inflammatory, analgesic, and antipyretic effects. In addition, it has been found to have anti-cancer, anti-bacterial, and anti-viral properties. It has also been found to have an effect on the cardiovascular system, as it has been found to reduce blood pressure and cholesterol levels.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 3-M5-3-NMPP-95 in laboratory experiments is that it is a relatively inexpensive reagent. It is also easy to synthesize and purify, making it a useful reagent for a variety of experiments. However, there are some limitations to using 3-M5-3-NMPP-95 in laboratory experiments. For example, it is not as stable as other compounds, and it may degrade over time. In addition, it may not be as effective as other compounds in certain experiments.
Orientations Futures
The future of 3-M5-3-NMPP-95 is promising, as it has a wide range of applications in the scientific and medical fields. Possible future directions for 3-M5-3-NMPP-95 include the development of new drugs and compounds, as well as the use of the compound in the research of biochemical and physiological effects. In addition, 3-M5-3-NMPP-95 could be used in the development of new medical devices and treatments. Other possible future directions for 3-M5-3-NMPP-95 include the development of new methods for synthesizing and purifying the compound, as well as the development of new methods for testing the compound's efficacy.
Méthodes De Synthèse
3-M5-3-NMPP-95 is synthesized using a two-step process. The first step involves the reaction of 3-methyl-5-phenylphenol (3-M5-P) with N-methylaminocarbonyl chloride (N-MAC) in the presence of a base such as sodium hydroxide or potassium hydroxide. This reaction produces 3-M5-3-NMPP-95 as the product. The second step involves the purification of 3-M5-3-NMPP-95 by recrystallization.
Applications De Recherche Scientifique
3-M5-3-NMPP-95 is used in a variety of scientific research applications. It is used in the synthesis of other compounds, such as pharmaceuticals and other drugs. It is also used in the development of new drugs, as it can be used as a starting material for the synthesis of a variety of compounds. In addition, 3-M5-3-NMPP-95 is used in the research of biochemical and physiological effects, as well as in the development of new drugs.
Propriétés
IUPAC Name |
3-(3-hydroxy-5-methylphenyl)-N-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO2/c1-10-6-13(9-14(17)7-10)11-4-3-5-12(8-11)15(18)16-2/h3-9,17H,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPEJTAXCJJNFQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)O)C2=CC(=CC=C2)C(=O)NC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20683894 |
Source


|
| Record name | 3'-Hydroxy-N,5'-dimethyl[1,1'-biphenyl]-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20683894 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261947-50-5 |
Source


|
| Record name | 3'-Hydroxy-N,5'-dimethyl[1,1'-biphenyl]-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20683894 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

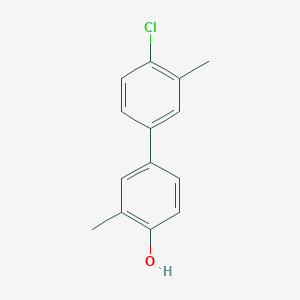
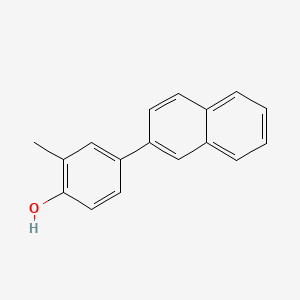

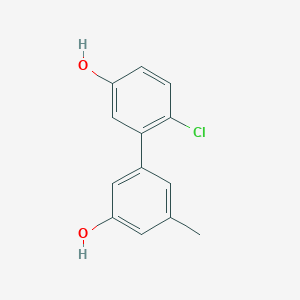

![4-[Benzo(b)thiophen-2-yl]-2-methylphenol, 95%](/img/structure/B6371752.png)

![5-[Benzo(b)thiophen-2-yl]-3-methylphenol, 95%](/img/structure/B6371765.png)



